molecular formula C15H15N3O4 B14407638 N,N'-Bis(4-methoxyphenyl)-N-nitrosourea CAS No. 86488-76-8

N,N'-Bis(4-methoxyphenyl)-N-nitrosourea

Cat. No.: B14407638
CAS No.: 86488-76-8
M. Wt: 301.30 g/mol
InChI Key: ZPYDEOBOVLGAJJ-UHFFFAOYSA-N
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Description

N,N'-Bis(4-methoxyphenyl)-N-nitrosourea is a nitrosourea derivative characterized by two 4-methoxyphenyl substituents attached to the urea backbone. Nitrosoureas are alkylating agents historically investigated for their antitumor properties, primarily due to their ability to cross-link DNA and inhibit replication. The methoxy groups in this compound confer distinct physicochemical properties, such as increased lipophilicity compared to aliphatic-substituted nitrosoureas like carmustine (BCNU) or lomustine (CCNU).

Properties

CAS No.

86488-76-8

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

1,3-bis(4-methoxyphenyl)-1-nitrosourea

InChI

InChI=1S/C15H15N3O4/c1-21-13-7-3-11(4-8-13)16-15(19)18(17-20)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H,16,19)

InChI Key

ZPYDEOBOVLGAJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N(C2=CC=C(C=C2)OC)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(4-methoxyphenyl)-N-nitrosourea typically involves the reaction of 4-methoxyaniline with nitrosyl chloride. The reaction proceeds under controlled conditions to ensure the formation of the desired nitrosourea compound. The general reaction scheme can be represented as follows:

    Step 1: 4-Methoxyaniline is reacted with nitrosyl chloride in the presence of a suitable solvent, such as dichloromethane, at low temperatures.

    Step 2: The reaction mixture is then allowed to warm to room temperature, leading to the formation of N,N’-Bis(4-methoxyphenyl)-N-nitrosourea.

Industrial Production Methods

Industrial production of N,N’-Bis(4-methoxyphenyl)-N-nitrosourea may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4-methoxyphenyl)-N-nitrosourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitrosourea moiety to amine derivatives.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N’-Bis(4-methoxyphenyl)-N-nitrosourea has been explored for various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.

    Medicine: Studied for its potential therapeutic applications, including anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-Bis(4-methoxyphenyl)-N-nitrosourea involves its interaction with molecular targets through its nitrosourea moiety. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The pathways involved may include:

    Alkylation: The compound can alkylate DNA, leading to potential anticancer effects.

    Inhibition: It can inhibit specific enzymes by modifying their active sites.

Comparison with Similar Compounds

Structural and Functional Differences

Nitrosoureas vary in their alkylating and carbamoylating activities, depending on substituents. Key comparisons include:

Compound Substituents Primary Activity Key Characteristics
N,N'-Bis(4-methoxyphenyl)-N-nitrosourea 4-Methoxyphenyl groups Inferred: Carbamoylation High lipophilicity; potential for unique DNA adducts due to aromatic moieties .
BCNU (Carmustine) 2-Chloroethyl groups Alkylation and carbamoylation Forms DNA interstrand cross-links (e.g., diguanylethane); metabolized to bis-chloroethyl urea .
CCNU (Lomustine) 2-Chloroethyl + cyclohexyl Alkylation Hydroxylated metabolites; lower blood-brain barrier penetration than BCNU .
BHCNU trans-4-Hydroxycyclohexyl Carbamoylation Depletes glutathione via glutathione reductase inhibition; synergizes with cyclophosphamide .

Metabolic and Mechanistic Differences

  • Metabolism: BCNU is metabolized by hepatic microsomes to 1,3-bis(2-chloroethyl)urea, a reaction dependent on NADPH and inhibited by nicotine . CCNU undergoes hydroxylation of its cyclohexyl group, altering its distribution .
  • DNA Modification: BCNU primarily forms interstrand cross-links (e.g., 1-[N3-deoxycytidyl],2-[N1-deoxyguanosinyl]ethane) and monoadducts like O⁶-chloroethylguanine . The methoxyphenyl groups in the target compound may favor carbamoylation over alkylation, leading to distinct adducts (e.g., guanine N7 or cytosine N3 modifications) .

Cytotoxicity and Resistance Profiles

  • BCNU : Cytotoxicity correlates with DNA cross-link formation. Resistance arises via O⁶-alkylguanine-DNA alkyltransferase (AGT), which repairs O⁶-adducts .
  • BHCNU : Lacks alkylating activity but depletes glutathione, sensitizing cells to agents like 4-hydroperoxycyclophosphamide .
  • This compound: Limited direct data, but structural analogs suggest carbamoylating activity may impair glutathione reductase or other enzymes, akin to BHCNU .

Therapeutic Implications

  • Target Compound: The methoxyphenyl groups may improve tissue penetration but reduce alkylating potency. Potential applications could include combination therapies with DNA-damaging agents, similar to BHCNU .

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